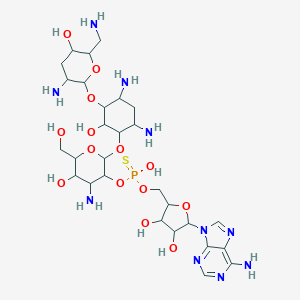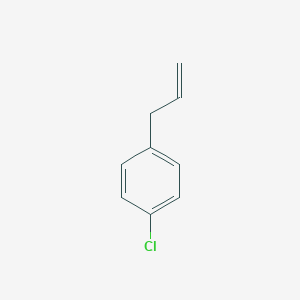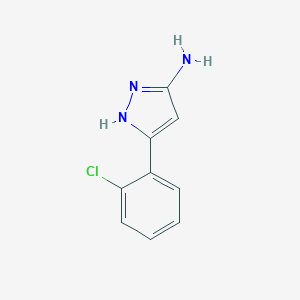
5-(2-chlorophenyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-1H-pyrazol-3-amine (5-CPP) is an aromatic heterocyclic compound that has been studied for its potential applications in various scientific research fields. 5-CPP is a member of the pyrazolone family of compounds, which are known for their wide range of biological activities. 5-CPP has been studied for its potential to act as an anti-inflammatory, anti-cancer, anti-microbial, and anti-viral agent. In addition, 5-CPP has been found to possess a wide range of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Applications De Recherche Scientifique
Antifungal Activity of Pyridazine Derivatives
- Application Summary: Pyridazine derivatives, which can be synthesized from similar compounds like mucochloric acid and benzene, have shown good antifungal activities against G. zeae, F. oxysporum and C. mandshurica .
- Methods of Application: The synthesis of these derivatives involves the preparation of novel pyridazine derivatives under mild conditions .
- Results: Some of the synthesized compounds displayed good antifungal activities in preliminary antifungal activity tests .
Pharmacological Properties of Chalcones
- Application Summary: Chalcones and their analogs have been an area of great interest in recent years. They have revealed an array of pharmacological and biological effects .
- Methods of Application: Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results: These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor, and anticancer properties .
Temperature-Dependent Ordering in Crystal Structures
- Application Summary: The compound 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, a close analogue of clotiazepam (a full agonist at the GABA receptor), has been studied for its temperature-dependent ordering in crystal structures .
- Methods of Application: The compound was crystallized in a monoclinic P21/c space group with specific dimensions . The changes in structure with temperature were studied between 125 and 380 K .
- Results: The unit cell volume increased almost monotonically when the temperature rose, but one of the parameters shortened significantly .
Pesticide Application
- Application Summary: The compound 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- is tracked by the EPA and has been used in pesticides .
- Methods of Application: The specific methods of application for this compound as a pesticide are not detailed in the source .
- Results: The compound is tracked by the EPA, indicating its use and potential environmental impact .
Temperature-Dependent Ordering in Crystal Structures
- Application Summary: The compound 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, a close analogue of clotiazepam (a full agonist at the GABA receptor), has been studied for its temperature-dependent ordering in crystal structures .
- Methods of Application: The compound was crystallized in a monoclinic P21/c space group with specific dimensions . The changes in structure with temperature were studied between 125 and 380 K .
- Results: The unit cell volume increased almost monotonically when the temperature rose, but one of the parameters shortened significantly .
Pesticide Application
- Application Summary: The compound 5-Pyrimidinemethanol, .alpha.-(2-chlorophenyl)-.alpha.-(4-chlorophenyl)- is tracked by the EPA and has been used in pesticides .
- Methods of Application: The specific methods of application for this compound as a pesticide are not detailed in the source .
- Results: The compound is tracked by the EPA, indicating its use and potential environmental impact .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHHJUFHNSRPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine | |
CAS RN |
126520-01-2 |
Source


|
| Record name | 5-(2-chlorophenyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

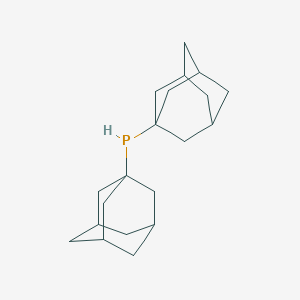
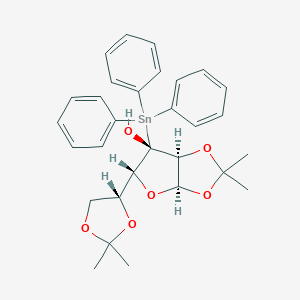

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
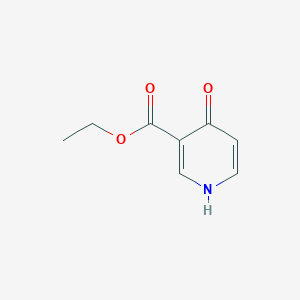
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)
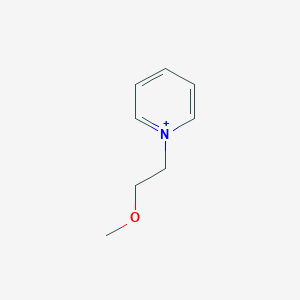
![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)
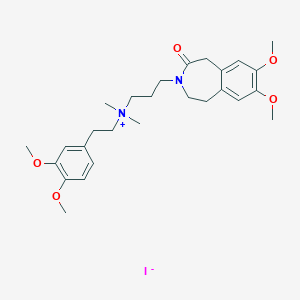
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
